

enhancing enantiomeric stability during (S)-Azelastine storage

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Compound Focus: (S)-Azelastine

CAS No.: 143228-85-7

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Stability Profile of Azelastine

The following table summarizes the key stability findings for Azelastine from a 2022 study:

Stress Factor	Condition	Azelastine Degradation	Key Findings & Notes
Thermal	70°C for 35 hours, various pH	Minimal degradation [1]	Shows good thermal stability across a wide pH range.
Photo	UV/VIS light (18.902–94.510 kJ/m ²)	Significant degradation (up to 96.3%) [1]	Highly photosensitive; protection from light is critical.
Excipient Interaction (Solid State)	70°C/80% RH or UV/VIS light, with Citric Acid (CA) or Polyvinyl Alcohol (PVA)	Visible interaction & degradation [1]	Reactive excipients in solid mixtures can accelerate degradation under heat/humidity and light.

Experimental Protocols for Stability Assessment

Here are methodologies you can use to investigate Azelastine stability in your lab.

Forced Degradation Study in Solution

This protocol helps identify degradation products and pathways [1].

- **Materials:** Azelastine standard, 0.1 M HCl, buffer solutions (pH 4, 7, 10), 0.1 M NaOH.
- **Thermal Degradation:**
 - Expose Azelastine solutions in different media to **70°C for 35 hours**.
 - Sample at regular intervals and analyze immediately or stabilize samples for analysis.
- **Photostability Testing:**
 - Expose solutions to **UV/VIS light** with an energy of up to **94.510 kJ/m²**.
 - Use dark controls under the same temperature conditions to distinguish photodegradation.
- **Analysis:** Use **HPLC** with a stability-indicating method (e.g., C18 column, gradient elution) to quantify Azelastine and its degradation products.

Solid-State Stability with Excipients

This test assesses compatibility with formulation ingredients [1].

- **Sample Preparation:** Prepare simple physical mixtures of Azelastine with excipients like **citric acid (CA)** and **polyvinyl alcohol (PVA)**.
- **Stress Conditions:**
 - **High Temperature/Humidity:** Store mixtures at **70°C and 80% relative humidity**.
 - **Light Exposure:** Expose solid mixtures to **UV/VIS light (94.510 kJ/m²)**.
- **Analysis:**
 - Use **Fourier Transform Infrared (FT-IR)** and **Near-Infrared (NIR) spectroscopy** to detect changes in chemical structure and interactions.

Formulation Strategies to Enhance Stability

Based on the identified vulnerabilities, here are approaches to improve the stability of **(S)-Azelastine**:

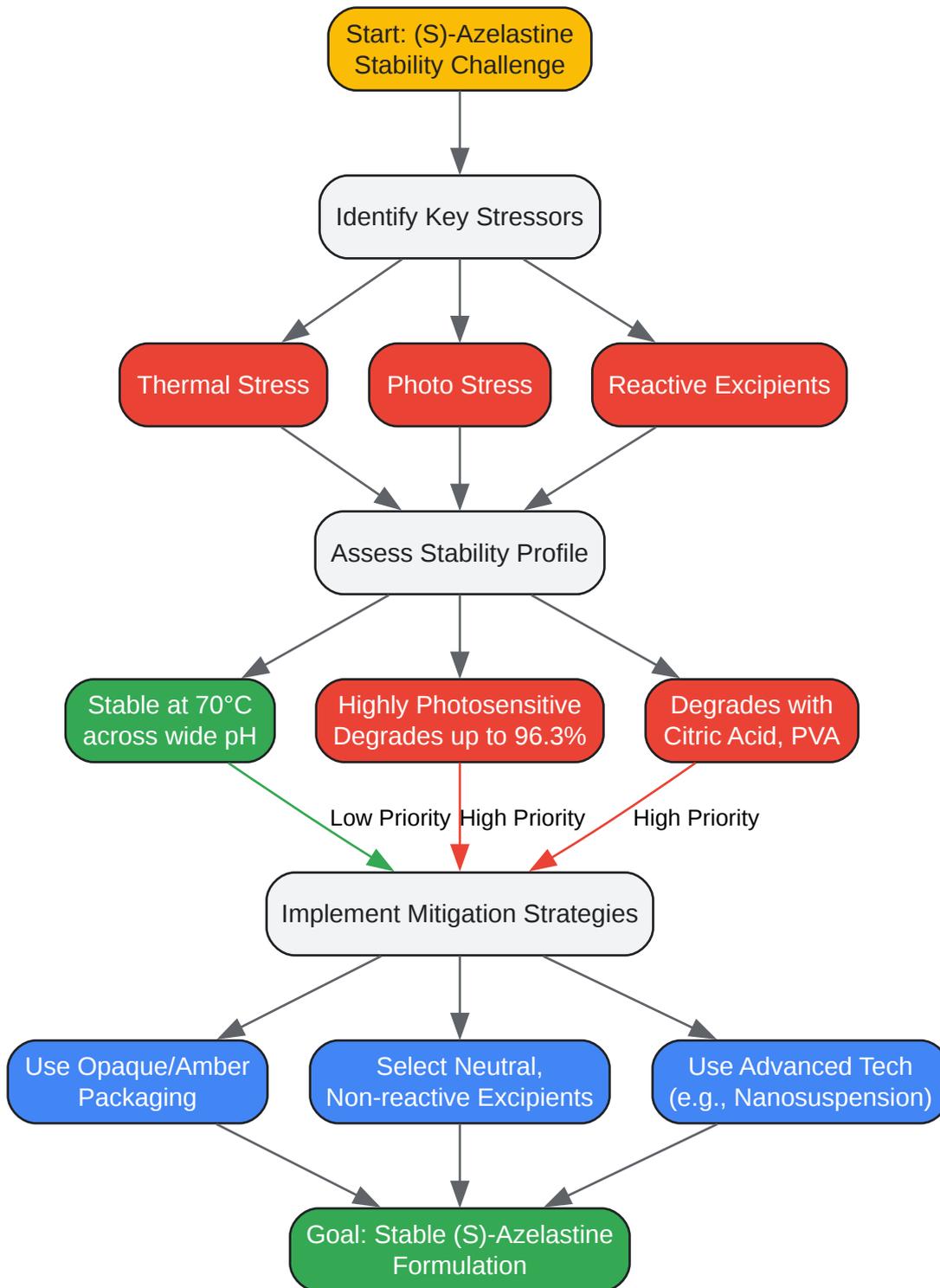
- **Protect from Light:** Use **opaque or amber-colored containers** for storage and throughout the manufacturing process to mitigate photodegradation [1].
- **Choose Excipients Carefully:** Conduct thorough excipient compatibility studies. The research shows that common excipients like **citric acid can interact with Azelastine**; select neutral and non-

reactive alternatives whenever possible [1].

- **Advanced Formulation Technologies:** Consider novel delivery systems. One study developed an **Azelastine nanosuspension** using **chondroitin polymer**, which improved drug stability and dissolution profile [2]. Another patent mentions compositions that may include **taste-masking agents**, which can also involve stability-enhancing principles [3].

Systematic Workflow for Stability Enhancement

The diagram below visualizes the systematic approach to identifying and mitigating the stability risks of **(S)-Azela**stine, based on the experimental data.



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This workflow shows that your primary focus should be on **protecting the drug from light** and **carefully selecting excipients**, as thermal stability is less of a concern [1].

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